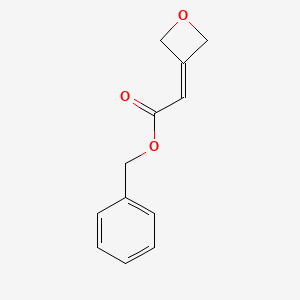

Benzyl 2-(oxetan-3-ylidene)acetate

CAS No.: 1242160-03-7

Cat. No.: VC3398023

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242160-03-7 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | benzyl 2-(oxetan-3-ylidene)acetate |

| Standard InChI | InChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2 |

| Standard InChI Key | HHQLRHRBQDOIQS-UHFFFAOYSA-N |

| SMILES | C1C(=CC(=O)OCC2=CC=CC=C2)CO1 |

| Canonical SMILES | C1C(=CC(=O)OCC2=CC=CC=C2)CO1 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

Benzyl 2-(oxetan-3-ylidene)acetate possesses several key identifiers that distinguish it within chemical databases and regulatory contexts. The compound is cataloged under CAS number 1242160-03-7, representing its unique registration within the Chemical Abstracts Service system . Additionally, it holds the PubChem Compound Identifier (CID) 54759148, facilitating its retrieval and reference within this major chemical database . The molecule was initially registered in PubChem on January 11, 2012, with the most recent modification to its entry dated April 5, 2025, indicating ongoing interest and updating of information related to this compound .

Molecular Structure and Composition

The chemical formula of benzyl 2-(oxetan-3-ylidene)acetate is C12H12O3, comprising twelve carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged in a specific configuration . This arrangement yields a molecular weight of 204.22 g/mol, a critical parameter for various analytical procedures and stoichiometric calculations . The compound features a characteristic oxetan-3-ylidene group, which consists of a three-membered ring containing an oxygen atom with a double bond extending from the third carbon to an acetate group. This acetate group is further connected to a benzyl moiety, creating the complete molecular structure that defines this compound .

Structural Nomenclature

The compound is recognized by several systematic names and alternative designations that reflect its chemical composition and structural features:

-

Alternative names:

Physical and Chemical Properties

Structural Features and Reactivity

The presence of the oxetan-3-ylidene group confers distinctive reactivity patterns to this molecule. Oxetanes, characterized by their four-membered rings containing an oxygen atom, represent an important class of heterocyclic compounds with specific chemical behaviors and synthetic utility. The ylidene portion introduces a carbon-carbon double bond from the ring, creating an exocyclic double bond configuration that presents potential sites for various chemical transformations . The benzyl ester group provides an additional reactive site that can participate in hydrolysis or transesterification reactions under appropriate conditions.

Research Applications and Significance

Role in Protein Degradation Research

A particularly noteworthy aspect of benzyl 2-(oxetan-3-ylidene)acetate is its classification within the "Protein Degrader Building Blocks" product family, as indicated by commercial suppliers . This designation suggests the compound's potential utility in the emerging field of targeted protein degradation, a cutting-edge approach in drug discovery and chemical biology. Protein degradation research involves developing molecules that can selectively mark disease-causing proteins for elimination by the cell's natural degradation machinery, representing an innovative therapeutic strategy for previously "undruggable" targets.

Structural Significance in Medicinal Chemistry

The oxetan-3-ylidene scaffold represents a structurally distinctive moiety with growing importance in medicinal chemistry. Oxetane rings serve as valuable bioisosteres in drug design, potentially improving metabolic stability, solubility, and other pharmacokinetic properties of bioactive molecules. The incorporation of this structural element in benzyl 2-(oxetan-3-ylidene)acetate positions it as a potentially valuable building block for constructing more complex molecules with therapeutic potential.

Synthetic Utility and Compound Development

As a structurally defined building block, benzyl 2-(oxetan-3-ylidene)acetate likely serves as an intermediate in multi-step synthetic pathways toward more complex molecular architectures. The presence of both the oxetan-3-ylidene group and the benzyl ester functionality provides multiple handles for further chemical elaboration through standard synthetic transformations. These structural features enable the compound's incorporation into more elaborate molecular frameworks with potential applications in pharmaceutical research, materials science, or other specialized fields.

Comparative Analysis with Related Compounds

Position Within Chemical Space

The specific combination of the oxetan-3-ylidene group with a benzyl ester functionality positions this compound at an interesting intersection of heterocyclic chemistry and ester chemistry. This positioning in chemical space may facilitate its role as a versatile building block capable of participating in diverse chemical transformations, potentially including cycloadditions, olefination reactions, and various ester manipulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume